METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of piperazine, thiophene, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. One common approach is to start with the chlorination of thiophene to introduce the chloro group. This is followed by the formation of the piperazine derivative through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- METHYL {[(5-CHLORO-2-THIENYL)METHYL]AMINO}ACETATE
- METHYL {[(2-CHLORO-4-NITROBENZOYL)AMINO]ACETATE
- ETHYL {[(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE
Uniqueness
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which can impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-23-15(21)12-4-9-24-14(12)18-16(22)20-7-5-19(6-8-20)10-11-2-3-13(17)25-11/h2-4,9H,5-8,10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDMIGPHZHZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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